molecular formula C16H19ClN2O2 B4551068 5-chloro-8-methoxy-2-methyl-3-(1-pyrrolidinylmethyl)-4-quinolinol

5-chloro-8-methoxy-2-methyl-3-(1-pyrrolidinylmethyl)-4-quinolinol

Cat. No.: B4551068
M. Wt: 306.79 g/mol
InChI Key: RLQWBSUNPXQHJD-UHFFFAOYSA-N
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Description

5-chloro-8-methoxy-2-methyl-3-(1-pyrrolidinylmethyl)-4-quinolinol is a useful research compound. Its molecular formula is C16H19ClN2O2 and its molecular weight is 306.79 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 306.1135055 g/mol and the complexity rating of the compound is 446. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Material Properties

Research has explored the synthesis and properties of quinolinol derivatives, focusing on their application in materials science, particularly in the development of light-emitting compounds and polymers. For instance, Barberis et al. (2006) investigated the synthesis of aluminum and zinc complexes using substituted 2-styryl-8-quinolinols as chelating ligands. These complexes demonstrated improved thermal stability, processability, and photoluminescence properties compared to reference compounds, highlighting their potential in light-emitting devices (Barberis & Mikroyannidis, 2006).

Analytical Applications

Quinolinol derivatives have been utilized for the preconcentration and detection of trace metals in environmental samples. Willie et al. (1983) described the use of 8-quinolinol immobilized on various polymer supports for the preconcentration of metal ions from seawater, demonstrating effective recovery and quantitation of metals prior to their analysis by atomic absorption spectrometry (Willie, Sturgeon, & Berman, 1983).

Organic Synthesis and Chemical Reactions

The reactivity of quinolinol derivatives with nucleophilic reagents has been explored for the synthesis of novel organic compounds. For example, Badr et al. (1983) studied the reactions of 2-chloro-3-methylquinoxaline with aromatic amines and other reagents, leading to the formation of various substituted quinoxalines, demonstrating the versatility of quinolinol derivatives in organic synthesis (Badr et al., 1983).

Antineoplastic and Biological Activity

Quinolinol derivatives have been investigated for their potential antineoplastic properties. Ferlin et al. (2000) synthesized novel pyrrolo-quinoline derivatives as potential antineoplastic agents, exhibiting promising cell growth inhibitory properties against various cancer cell lines. This research highlights the potential of quinolinol derivatives in the development of new cancer therapies (Ferlin, Gatto, Chiarelotto, & Palumbo, 2000).

Properties

IUPAC Name

5-chloro-8-methoxy-2-methyl-3-(pyrrolidin-1-ylmethyl)-1H-quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN2O2/c1-10-11(9-19-7-3-4-8-19)16(20)14-12(17)5-6-13(21-2)15(14)18-10/h5-6H,3-4,7-9H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLQWBSUNPXQHJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(C=CC(=C2N1)OC)Cl)CN3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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